3-(pyrrolidin-2-yl)benzonitrile hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

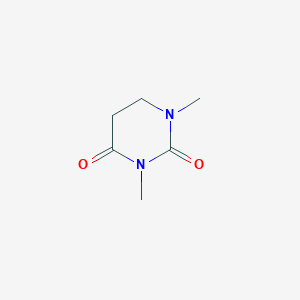

3-(pyrrolidin-2-yl)benzonitrile hydrochloride is a compound that contains a pyrrolidine ring, a five-membered nitrogen heterocycle . This compound is of great interest due to its potential as a building block for organic synthesis. It could be a useful intermediate for the preparation of more complex molecules with desired properties.

Synthesis Analysis

The presence of the nitrile group makes this compound a potential building block for organic synthesis. It could be a useful intermediate for the preparation of more complex molecules with desired properties.Molecular Structure Analysis

The molecule contains a nitrile group and a pyrrolidine ring, both functional groups commonly found in bioactive molecules. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization .Chemical Reactions Analysis

A selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles via the cascade reactions of N-substituted piperidines has been presented . Mechanistically, the formation of pyrrolidin-2-ones involves a domino process including the in situ formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation .Physical And Chemical Properties Analysis

The molecule contains a nitrile group and a pyrrolidine ring, both functional groups commonly found in bioactive molecules. The pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .Mechanism of Action

The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .

Future Directions

The pyrrolidine ring is a versatile scaffold for novel biologically active compounds . This work can guide medicinal chemists to the best approach in the design of new pyrrolidine compounds with different biological profiles . The development of clinically active drugs relies increasingly on the use of heterocyclic scaffolds, many of which contain nitrogen .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(pyrrolidin-2-yl)benzonitrile hydrochloride involves the reaction of 2-bromobenzonitrile with pyrrolidine followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "2-bromobenzonitrile", "pyrrolidine", "hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-bromobenzonitrile in dry tetrahydrofuran (THF) and add pyrrolidine to the solution.", "Step 2: Heat the reaction mixture at 80°C for 24 hours under nitrogen atmosphere.", "Step 3: Cool the reaction mixture to room temperature and add hydrochloric acid to the solution.", "Step 4: Stir the mixture for 1 hour and filter the resulting solid.", "Step 5: Wash the solid with water and dry it under vacuum to obtain 3-(pyrrolidin-2-yl)benzonitrile hydrochloride." ] } | |

CAS RN |

1203683-21-9 |

Molecular Formula |

C11H13ClN2 |

Molecular Weight |

208.7 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.